molecular formula C12H17N3 B8422110 4-(3-(4,5-dihydro-1H-imidazol-2-yl)propyl)aniline

4-(3-(4,5-dihydro-1H-imidazol-2-yl)propyl)aniline

Cat. No. B8422110
M. Wt: 203.28 g/mol
InChI Key: UYKAVNKNSDQDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216957B2

Procedure details

Ethylenediamine (6.23 mL, 93.1 mmol) was added dropwise to a stirred solution of AlMe3/Tol (58 mL, 2M), so that the temperature did not exceed −20° C. The reaction mixture was stirred at room temperature for 10 min, then to the mixture was added dropwise a solution of the compound 27 (4.5 g, 23.3 mmol) in Toluene (290 mL). The reaction mixture was stirred at 120° C. for overnight. After cooling, the solution was treated dropwise with water, diluted DCM and CH3OH and filtered with over MgSO4. The filtrate was concentrated and purified with silica gel column chromatography (EtOAc:CH3OH:TEA=3:1:0.2) to give the compound 55 (4.5 g, 96%) as a light yellow oil. 1H NMR (400 MHz, CDCl3) δ6.96 (d, 2H, J=8.3 Hz), 6.62 (d, 2H, J=8.3 Hz), 3.56 (s, 4H), 2.55 (t, 2H, J=7.4 Hz), 2.23 (d, 2H, J=7.4 Hz), 1.84-1.94 (m, 2H).
Quantity
6.23 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
290 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].C[Al](C)C.[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][C:19](OC)=O)=[CH:12][CH:11]=1.O>C1(C)C=CC=CC=1.CO.C(Cl)Cl>[NH:3]1[CH2:2][CH2:1][N:4]=[C:19]1[CH2:18][CH2:17][CH2:16][C:13]1[CH:12]=[CH:11][C:10]([NH2:9])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
6.23 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Al](C)C
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CCCC(=O)OC
Name
Quantity
290 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed −20° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 120° C. for overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered with over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified with silica gel column chromatography (EtOAc:CH3OH:TEA=3:1:0.2)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1C(=NCC1)CCCC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.